Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate
Description
Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate is a specialized Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its structure features a sulfonatosulfanyl (-S-SO₃⁻) group at the β-position of the amino acid backbone and a disodium counterion, enhancing aqueous solubility. This compound is primarily used in peptide synthesis as a building block, leveraging the Fmoc group’s base-labile protection for orthogonal deprotection strategies .
Properties
Molecular Formula |
C18H15NNa2O7S2 |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatosulfanylpropanoate |
InChI |
InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2 |
InChI Key |
BIPPKCSTYKCFHX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Fmoc Protection of Cysteine
Cysteine serves as the starting material due to its 2-amino-3-mercaptopropanoic acid structure. The Fmoc group is introduced via reaction with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc-N-hydroxysuccinimide carbonate (Fmoc-NHS) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
Reaction Conditions
| Parameter | Value/Details | Source |
|---|---|---|
| Base | Diisopropylethylamine (DIEA) | |
| Solvent | DMF or DCM | |
| Temperature | 0–25°C | |
| Reaction Time | 2–4 hours |
Mechanism :
The Fmoc group is activated by DIEA, facilitating nucleophilic attack by the amino terminus of cysteine. This step yields Fmoc-Cys-OH , a protected cysteine derivative.
Sulfation of Thiol Group
The thiol (-SH) group is sulfated to form the sulfonatosulfanyl (-S-SO₃⁻) moiety using sulfur trioxide–DMF complex (SO₃·DMF). Tetrabutylammonium (TBA) counter-ions stabilize the intermediate sulfate group, enhancing acid stability.
Reaction Conditions
| Parameter | Value/Details | Source |
|---|---|---|
| Sulfating Agent | SO₃·DMF (5 equivalents) | |
| Stabilizer | TBA·OH (tetrabutylammonium hydroxide) | |
| Solvent | Anhydrous DMF | |
| Temperature | 25°C | |
| Reaction Time | 2–4 hours |
Mechanism :
The thiolate (-S⁻) reacts with SO₃·DMF, forming a sulfonate intermediate. TBA·OH traps the sulfate group, preventing desulfation under acidic conditions.
Salt Formation
The sulfonic acid intermediate (Fmoc-Cys(SO₃H)-OH ) is neutralized with sodium hydroxide (NaOH) to yield the disodium salt.
Reaction Conditions
| Parameter | Value/Details | Source |
|---|---|---|
| Base | NaOH (2 equivalents) | |
| Solvent | Water/ethanol mixture | |
| Temperature | 0–25°C | |
| Reaction Time | 1–2 hours |
Mechanism :
NaOH deprotonates both the sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups, yielding the disodium salt with two Na⁺ ions.
Reaction Optimization and Challenges
Solvent and Catalyst Selection
Temperature and Time Management
Purification Strategies
| Step | Method | Yield Loss | Source |
|---|---|---|---|
| Fmoc Protection | Silica gel chromatography | 5–10% | |
| Sulfation | Recrystallization from DMF/ether | 15–20% | |
| Salt Formation | Ion-exchange chromatography | 5–10% |
Characterization and Stability
Analytical Data
| Property | Value/Details | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₃N₂O₅S₂·2Na | |
| Molecular Weight | 435.37 g/mol | |
| Stability in TFA | <5% desulfation after 2 hours (95% TFA) | |
| Solubility | Soluble in DMF, THF, DCM |
Spectroscopic Confirmation
- ¹H NMR : Peaks for Fmoc (7.4–7.8 ppm), sulfonatosulfanyl (-S-SO₃⁻, δ 4.0–4.2 ppm).
- MS : [M + Na]⁺ ion at m/z 435.37.
Applications in Peptide Synthesis
Role in SPPS
Examples of Use
| Application | Description | Source |
|---|---|---|
| Sulfated Peptides | Synthesis of glycosaminoglycan mimetics | |
| Cyclic Peptides | Disulfide-free cyclization via sulfonate |
Challenges and Solutions
| Challenge | Solution | Source |
|---|---|---|
| Thiol Oxidation | Use inert atmosphere during sulfation | |
| Epimerization | Limit coupling time to <30 minutes | |
| Low Solubility | Use DMSO or TFA/DCM mixtures |
Chemical Reactions Analysis
Types of Reactions
Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfonatosulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The Fmoc group can be removed through reduction reactions, typically using reagents like piperidine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Piperidine is frequently used to remove the Fmoc group under basic conditions.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the amino group.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Deprotected amino acids.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate involves the protection of amino acids during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective addition of amino acids. The sulfonatosulfanyl group enhances the solubility of the compound in aqueous solutions, facilitating its use in various biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s uniqueness lies in its sulfonatosulfanyl group and disodium salt. Below is a comparative analysis with analogous Fmoc-protected amino acids:
*Calculated molecular weight includes disodium counterions.
Key Observations:
- Solubility : The sulfonatosulfanyl group and disodium salt confer exceptional water solubility, unlike lipophilic analogs (e.g., o-tolyl, indole derivatives) .
- Reactivity : The sulfonatosulfanyl group is less nucleophilic compared to free thiols (-SH), reducing undesired disulfide formation during synthesis .
- Stability : Ionic sulfonate enhances stability under acidic conditions compared to tert-butyl disulfide derivatives (e.g., Fmoc-Cys-OtBu) .
Research Findings and Data
Pharmacological Relevance (Indirect Comparison)
- Thiophen-3-yl Derivative : Demonstrated utility in photodynamic therapy due to sulfur’s electron-rich properties .
Biological Activity
Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate, often abbreviated as Fmoc-S-sulfo-L-cysteine disodium, is a synthetic compound notable for its unique structural features, which include both an amino acid and sulfonate functionalities. This article delves into its biological activity, synthesis, and potential applications in biochemical research.
- Molecular Formula : C18H17NNa2O7S2
- Molecular Weight : 467.4 g/mol
- IUPAC Name : Disodium (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate
The compound is characterized by the presence of a disodium salt form that enhances solubility and reactivity in biological systems, making it particularly useful in various biochemical applications.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Protection of Amino Groups : Using the Fmoc (fluorenylmethoxycarbonyl) protecting group to shield the amino functionality during synthesis.
- Introduction of Sulfonate Group : Incorporating the sulfonate moiety to enhance solubility and reactivity.
- Formation of Disodium Salt : Converting the compound into its disodium salt form to improve solubility in aqueous environments.
Interaction with Biomolecules
Preliminary studies suggest that this compound interacts with proteins through hydrogen bonding and hydrophobic interactions due to its amphiphilic nature. Its unique structure allows for versatile applications in peptide synthesis and bioconjugation strategies.
Case Studies and Research Findings
- Peptide Synthesis : The compound has been utilized in peptide synthesis due to its ability to form stable conjugates with various amino acids and peptides. This property is particularly beneficial in constructing complex peptide sequences for therapeutic applications.
- Bioconjugation Applications : Research indicates that this compound can be used in bioconjugation strategies, facilitating the attachment of biomolecules to surfaces or other macromolecules.
- Binding Affinities : Interaction studies have shown that this compound displays significant binding affinities with specific proteins, which may lead to potential therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Fmoc-S-sulfo-L-cysteine disodium | C18H17NNa2O7S2 | Contains a sulfonate group; used in peptide synthesis |
| (S)-2-{[[(9H-fluoren-9-yl)methoxy]carbonyl]amino}-3-(tert-butoxy)propanoic acid | C22H25NO5 | Similar Fmoc protection; lacks sulfonate functionality |
| (S)-2-{[(9H-fluoren-9-ylmethoxy)carbonylamino]-3-(1H-indol-3-yl)propanoic acid | C23H26N2O4 | Incorporates an indole moiety; used in medicinal chemistry |
This table illustrates how this compound stands out due to its combination of the Fmoc protecting group and the sulfonate moiety, enhancing its solubility and reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
